Flucloxacillin

Catalog No.
S591892
CAS No.
5250-39-5
M.F
C19H17ClFN3O5S
M. Wt
453.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flucloxacillin

CAS Number

5250-39-5

Product Name

Flucloxacillin

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C19H17ClFN3O5S

Molecular Weight

453.9 g/mol

InChI

InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1

InChI Key

UIOFUWFRIANQPC-JKIFEVAISA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

solubility

5.45e-02 g/L

Synonyms

Floxacillin, Flucloxacillin, Fluorochloroxacillin

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

Antimicrobial Activity Studies

Flucloxacillin's efficacy against various bacterial strains is extensively studied in research settings. This involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits bacterial growth. These studies help researchers understand the effectiveness of flucloxacillin against specific bacterial species and inform clinical decision-making regarding its use in treating different infections [].

Pharmacokinetic and Pharmacodynamic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of flucloxacillin is crucial for optimizing its therapeutic use. Research in this area investigates how the body absorbs, distributes, metabolizes, and eliminates the drug. This information allows researchers to determine optimal dosing regimens and predict drug concentrations at the site of infection, ensuring effective treatment while minimizing the risk of side effects [].

Investigating Mechanisms of Action

Scientific research delves into the specific mechanisms by which flucloxacillin exerts its antibacterial effect. This involves studying how the drug binds to and inhibits essential bacterial enzymes like penicillin-binding proteins (PBPs), ultimately hindering bacterial cell wall synthesis and leading to cell death [].

Flucloxacillin is a narrow-spectrum antibiotic belonging to the penicillin class, specifically categorized as a semi-synthetic isoxazolyl penicillin. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, and infections associated with diabetic foot ulcers. Flucloxacillin is particularly effective against penicillinase-producing strains of Staphylococcus aureus due to its resistance to beta-lactamase enzymes that typically inactivate other penicillins .

The chemical structure of flucloxacillin includes a beta-lactam ring, which is essential for its antibacterial activity, and an isoxazolyl side chain that enhances its stability against hydrolysis by beta-lactamases. This structural modification allows flucloxacillin to maintain efficacy in the presence of resistant bacterial strains .

As described earlier, flucloxacillin disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding inhibits the cross-linking of peptidoglycan strands, a key component of the bacterial cell wall. The weakened cell wall can no longer withstand the internal pressure of the bacterium, leading to cell death [].

Flucloxacillin is generally well-tolerated, but some side effects can occur, including diarrhea, nausea, and skin rash. In rare cases, allergic reactions can be severe and life-threatening. Flucloxacillin is not effective against bacteria resistant to beta-lactam antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA).

Data on Toxicity:

  • The oral LD50 (lethal dose for 50% of test subjects) in rats is 5.6 g/kg.

Precautions:

  • Flucloxacillin should not be used by individuals with a history of penicillin allergy.
  • It's important to complete the entire prescribed course of flucloxacillin to prevent the development of antibiotic resistance.

Flucloxacillin's mechanism of action involves binding to specific penicillin-binding proteins located within the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death . The reaction can be summarized as follows:

  • Binding: Flucloxacillin binds to penicillin-binding proteins.
  • Inhibition: This binding inhibits transpeptidation, a key step in peptidoglycan cross-linking.
  • Lysis: The inhibition leads to autolysin-mediated lysis of the bacterial cell wall.

Flucloxacillin is also involved in various

Flucloxacillin is synthesized through chemical modifications of penicillin G or V. The synthesis involves the introduction of an isoxazolyl group at the 6-position of the penicillin nucleus. Key steps in the synthesis process include:

  • Formation of the beta-lactam ring: Starting from 6-aminopenicillanic acid.
  • Introduction of the isoxazolyl side chain: This step enhances resistance to beta-lactamase.
  • Purification and formulation: The final product is purified and formulated into various dosage forms such as capsules and injectable solutions .

Flucloxacillin is widely used in clinical settings for treating various infections, including:

  • Skin and soft tissue infections
  • Osteomyelitis
  • Endocarditis
  • Respiratory tract infections

It is administered via oral or parenteral routes depending on the severity of the infection and patient condition .

Flucloxacillin may interact with several other medications, affecting their efficacy or increasing the risk of adverse effects. Notable interactions include:

  • Paracetamol: Co-administration may lead to metabolic acidosis.
  • Indocyanine green: Flucloxacillin may decrease its excretion rate, raising serum levels.
  • Other antibiotics: Concurrent use with other bactericidal agents may enhance therapeutic effects but also raise concerns regarding resistance development .

Monitoring for potential interactions is crucial when prescribing flucloxacillin alongside other medications.

Flucloxacillin shares similarities with several other antibiotics within the penicillin family, particularly those designed to resist beta-lactamase activity. Notable similar compounds include:

Compound NameSpectrumUnique Features
DicloxacillinNarrowSimilar mechanism; slightly different pharmacokinetics; less hepatic toxicity compared to flucloxacillin .
MethicillinNarrowHistorical significance; less commonly used today due to resistance issues .
OxacillinNarrowEffective against penicillinase-producing Staphylococcus; similar resistance profile .

Flucloxacillin stands out due to its enhanced stability against beta-lactamases compared to traditional penicillins while maintaining efficacy against common pathogens associated with skin and soft tissue infections.

Flucloxacillin is characterized by the molecular formula C₁₉H₁₇ClFN₃O₅S, which represents its complex chemical composition containing carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur atoms [1] [2]. The molecular weight of flucloxacillin is 453.872 g/mol, with an exact mass of 453.056152 g/mol as determined by high-resolution mass spectrometry [2] [4].
Mass spectrometry analysis of flucloxacillin reveals a distinctive fragmentation pattern that aids in its identification and structural elucidation [9] [17]. The molecular ion peak appears at m/z 453.056, corresponding to the intact molecule [9]. Upon fragmentation, several characteristic peaks are observed, including m/z 408.061 (resulting from the loss of CO₂), m/z 388.053 (loss of methyl and propyl groups), and m/z 311.007 (loss of 2-aminoethane-1,1-diol from m/z 388) [17].

Table 1: Major Mass Spectrometry Fragments of Flucloxacillin

m/zFragment Description
453.056Molecular ion [M]
408.061Loss of CO₂ [M-CO₂]
388.053Loss of methyl and propyl groups
311.007Loss of 2-aminoethane-1,1-diol from m/z 388
291.002Loss of HF from m/z 311
275.033Loss of HCl from m/z 311
233.020Loss of 2-ethenethial from m/z 291

The fragmentation pattern observed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies provides valuable information for the identification and quantification of flucloxacillin in various matrices [9] [10]. The development of sensitive and specific LC-MS/MS methods has enabled the accurate determination of flucloxacillin in human plasma and microdialysis samples with high precision and low within- and between-day variation [9].

IUPAC Nomenclature and Structural Identification

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, flucloxacillin is systematically named as (2S,5R,6R)-6-({[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [1] [3] [4]. This systematic name precisely describes the complex molecular structure and stereochemistry of flucloxacillin [3].

The structural identification of flucloxacillin is facilitated by various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [9] [10]. These techniques provide complementary information about the molecular structure, functional groups, and connectivity of atoms within the molecule [10].

Flucloxacillin belongs to the isoxazolyl penicillin class of antibiotics, characterized by the presence of an isoxazole ring in the side chain attached to the penicillin core structure [8] [11]. The molecule contains several key structural components, including a beta-lactam ring, a thiazolidine ring, an isoxazolyl side chain with a 2-chloro-6-fluorophenyl group, and a carboxylic acid group [1] [5].

Stereochemistry and Conformational Analysis

Flucloxacillin possesses three stereogenic centers, resulting in a specific three-dimensional arrangement of atoms that is crucial for its biological activity [2] [3]. The stereochemistry at these centers is defined as follows: C-5 (thiazolidine ring) has an R configuration, C-6 (beta-lactam ring) has an R configuration, and C-2 (thiazolidine ring) has an S configuration [2] [3] [15].

Table 2: Stereochemistry of Flucloxacillin

StereocenterConfiguration
C-5 (Thiazolidine ring)R configuration
C-6 (Beta-lactam ring)R configuration
C-2 (Thiazolidine ring)S configuration

The conformational analysis of flucloxacillin reveals that the molecule adopts a specific three-dimensional structure in solution and solid state [13] [15]. The beta-lactam and thiazolidine rings form a rigid bicyclic system, while the isoxazolyl side chain exhibits some degree of rotational freedom around single bonds [13]. This conformational flexibility may influence the interaction of flucloxacillin with its biological targets [15].

X-ray crystallographic studies have shown that the beta-lactam ring in flucloxacillin is nearly perpendicular to the thiazolidine ring, creating a characteristic bent conformation at the nitrogen atom connecting these rings [13] [15]. This bent conformation is important for the biological activity of flucloxacillin and other penicillin antibiotics [13].

Structural Features of the Beta-Lactam Ring

The beta-lactam ring is a central structural feature of flucloxacillin and all penicillin antibiotics [5] [13]. It is a four-membered ring containing a nitrogen atom and a carbonyl group, which is fused to a five-membered thiazolidine ring containing sulfur [13] [20]. The beta-lactam ring is named as such because the nitrogen atom is attached to the beta-carbon relative to the carbonyl group [20].

The structural characteristics of the beta-lactam ring contribute significantly to the reactivity and biological activity of flucloxacillin [5] [13]. The four-membered ring structure has higher inner tension compared to five- or six-membered rings, with sharp 90° turns at each atom instead of the standard 109.5° to 120° angles in sp³ or sp² hybridized atomic orbitals [13]. This ring strain, combined with the presence of a carbonyl group, provides an excellent site for nucleophilic attack, which is crucial for the mechanism of action of beta-lactam antibiotics [13] [20].

In flucloxacillin, the beta-lactam ring is connected to the thiazolidine ring through a nitrogen atom and a carbon atom, forming a bicyclic system known as a penam [13] [20]. This bicyclic system adopts a bent conformation, with the convex side of the beta-lactam ring exposed to potential interaction with target proteins [13].

Isoxazolyl Side Chain Characteristics

The isoxazolyl side chain is a distinctive feature of flucloxacillin that differentiates it from other penicillin antibiotics [7] [8]. This side chain consists of a 3-(2-chloro-6-fluorophenyl)-5-methyl-isoxazole group connected to the beta-lactam ring through an amide linkage [1] [7]. The isoxazole ring is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms [7].

The presence of the isoxazolyl group on the side chain of the penicillin nucleus contributes to the beta-lactamase resistance of flucloxacillin [5] [7]. Beta-lactamase enzymes, which are produced by many penicillin-resistant bacteria, are relatively intolerant of side-chain steric hindrance [5]. The bulky isoxazolyl group in flucloxacillin provides steric protection to the beta-lactam ring, preventing or slowing down the approach and action of beta-lactamase enzymes [5] [7].

The 2-chloro-6-fluorophenyl substituent on the isoxazole ring further enhances the steric bulk and lipophilicity of the side chain [7] [11]. These properties influence the pharmacokinetic behavior of flucloxacillin, including its absorption, distribution, and protein binding characteristics [11]. Studies have shown that the extent of binding of flucloxacillin to human serum proteins is similar to that of oxacillin and cloxacillin, but less than that of dicloxacillin [11].

Comparative Structural Analysis with Related Penicillins

Flucloxacillin belongs to the isoxazolyl penicillin class, which includes other important antibiotics such as oxacillin, cloxacillin, and dicloxacillin [8] [11]. These compounds share the same penicillin core structure (beta-lactam ring fused to a thiazolidine ring) but differ in the substituents on the isoxazolyl side chain [11].

Table 3: Comparison of Isoxazolyl Side Chains in Related Penicillins

PenicillinSide Chain
Flucloxacillin3-(2-chloro-6-fluorophenyl)-5-methyl-isoxazolyl
Cloxacillin3-(2-chlorophenyl)-5-methyl-isoxazolyl
Dicloxacillin3-(2,6-dichlorophenyl)-5-methyl-isoxazolyl
Oxacillin3-phenyl-5-methyl-isoxazolyl

The structural differences in the isoxazolyl side chains of these penicillins result in variations in their physicochemical properties and biological activities [11]. Flucloxacillin, with its 2-chloro-6-fluorophenyl substituent, has proven to be as active against Gram-positive cocci, including penicillin-resistant staphylococci, as other isoxazolyl penicillins [11]. However, the unique substitution pattern in flucloxacillin leads to differences in pharmacokinetic properties [11].

Comparative studies have shown that flucloxacillin given orally produces total and free serum levels higher than those obtained with oxacillin and cloxacillin, total serum levels similar to those of dicloxacillin, and free levels greater than those of dicloxacillin [11]. Similarly, after intramuscular injection, the free serum levels of flucloxacillin were higher than those of oxacillin, cloxacillin, and dicloxacillin [11]. These differences in serum levels can be attributed to the structural variations in the isoxazolyl side chains, which affect absorption, protein binding, and distribution characteristics [11].

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

453.0561477 g/mol

Monoisotopic Mass

453.0561477 g/mol

Heavy Atom Count

30

LogP

2.58
2.58 (LogP)
3.2

UNII

43B2M34G2V

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (96.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (96.55%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to treat bacterial infection by susceptible microorganisms.

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5250-39-5
1847-24-1

Absorption Distribution and Excretion

Bioavailability is 50–70% following oral administration.

Metabolism Metabolites

Hepatic.
Flucloxacillin has known human metabolites that include 6-[[3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

Wikipedia

Flucloxacillin

Biological Half Life

0.75–1 hour

Dates

Last modified: 08-15-2023

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